molecular formula C17H16ClN3O2 B7696779 6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine

6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B7696779
M. Wt: 329.8 g/mol
InChI Key: BFDOGVPOJCQRBP-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a methoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Substitution on the pyridine ring: The chlorophenyl and methoxy groups can be introduced through nucleophilic aromatic substitution reactions.

    Final coupling: The oxadiazole ring is then coupled with the substituted pyridine ring under suitable conditions, often involving a catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under suitable conditions.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
  • 6-(4-Chlorophenyl)-2-methoxy-3-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the specific substitution pattern on the pyridine ring and the presence of the propyl group on the oxadiazole ring. This unique structure can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-3-4-15-20-16(21-23-15)13-9-10-14(19-17(13)22-2)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOGVPOJCQRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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